Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)
Description
Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) is a symmetric bis-piperidine derivative featuring a central disulfide (–S–S–) bridge connecting two methylene groups, each attached to a tert-butyl carbamate-protected piperidine ring. The disulfide moiety imparts unique redox-responsive properties, making the compound of interest in drug delivery, polymer chemistry, and antimicrobial applications .
Properties
IUPAC Name |
tert-butyl 4-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyldisulfanyl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O4S2/c1-21(2,3)27-19(25)23-11-7-17(8-12-23)15-29-30-16-18-9-13-24(14-10-18)20(26)28-22(4,5)6/h17-18H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQTNLAPOTUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-96-4 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Structural Variations in Linker Groups
Disulfanediyl vs. Pyrimidine-oxy Linkers
- Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) (CAS: 1353956-51-0) Linker: Pyrimidine ring with ether (–O–) bridges. Molecular Weight: 506.63 g/mol . Unlike the disulfide, this linker is redox-inert, making it suitable for stable anion exchange membranes (e.g., in fuel cells) .
Target Compound (Disulfanediyl)
Disulfanediyl vs. Fluorene-based Linkers
- Di-tert-butyl 4,4'-((2,7-dichloro-9H-fluorene-9,9-diyl)bis(methylene))bis(piperidine-1-carboxylate) (Monomer 4b) Linker: Fluorene core with dichloro substitution. Applications: Used in poly(arylene piperidinium) terpolymers for anion exchange membranes. The fluorene linker increases hydrophobicity and mechanical strength, critical for water electrolysis . Comparison: The disulfide linker in the target compound would reduce hydrophobicity but introduce dynamic bond-breaking capabilities absent in fluorene-based systems.
Substituent Position and Steric Effects
- Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) (CAS: 1353972-84-5)
Stability and Reactivity
- Disulfide vs. Ether Linkers :
- Disulfide bonds are prone to reduction (e.g., by glutathione in vivo), limiting their utility in oxidizing environments but enabling targeted release in reducing microenvironments .
- Ether-linked analogs (e.g., pyrimidine-oxy) exhibit superior hydrolytic and oxidative stability, making them preferable for long-term applications like ion-conducting membranes .
Preparation Methods
Formation of Boc-Protected Piperidine Precursors
The initial step involves synthesizing tert-butyl 4-halopiperidine-1-carboxylate derivatives, commonly tert-butyl 4-iodopiperidine-1-carboxylate. This is achieved by protecting piperidine nitrogen with a Boc group through reaction with di-tert-butyl dicarbonate under basic conditions, followed by halogenation at the 4-position via electrophilic substitution or radical halogenation.
Reaction Conditions and Optimization
- Solvents: Common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are employed depending on the step.
- Temperature: Reactions are typically conducted between ambient temperature (25°C) and moderate heating (up to 85°C) to optimize yields while minimizing side reactions.
- Bases: Tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) are used to facilitate esterification and coupling steps.
- Oxidants: For disulfide bond formation, mild oxidants are preferred to avoid overoxidation, maintaining the integrity of the piperidine and Boc groups.
Experimental Data and Reaction Optimization
Base Effect on Coupling Reactions
A study optimizing base choice for related piperidine coupling reactions showed the following yields (Table 1):
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | MTBD | 38 |
| 2 | Et3N | 15 |
| 3 | DIPEA | 18 |
| 4 | DBU | Trace |
| 5 | TMG | 47 |
| 6 | Cs2CO3 | Trace |
| 7 | K3PO4 | 18 |
| 8 | BTMG | 15 |
| 9 | DBACO | 15 |
This data suggests that bases like TMG and MTBD provide better yields for coupling steps relevant to the synthesis of piperidine derivatives.
Solvent Effect on Reaction Yield
The solvent choice also significantly impacts reaction efficiency (Table 2):
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | THF | 72 |
| 2 | DMF | 54 |
| 3 | DME | 42 |
| 4 | DMSO | 27 |
THF was the preferred solvent, giving the highest yield in coupling reactions involving piperidine carboxylates.
Representative Synthetic Procedure (Summary)
Boc Protection: Piperidine is reacted with di-tert-butyl dicarbonate in the presence of a tertiary amine base (e.g., DIPEA) in an organic solvent like THF or DCM at room temperature to afford tert-butyl piperidine-1-carboxylate.
Halogenation: The 4-position of the Boc-protected piperidine is selectively halogenated (e.g., iodination) under controlled conditions.
Thiomethylation: The 4-halopiperidine derivative is converted to a thiomethyl intermediate by nucleophilic substitution with a thiol reagent.
Disulfide Formation: Oxidative coupling of two thiomethylated piperidine units is performed under mild oxidizing conditions to form the disulfide bridge, yielding Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate).
Summary Table of Key Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DIPEA | THF, DCM | 25°C | Mild base, room temp |
| Halogenation | Iodine or halogen source | THF, Acetonitrile | 25–60°C | Selective 4-position halogen |
| Thiomethylation | Thiol nucleophile | THF, DMF | 25–60°C | Nucleophilic substitution |
| Disulfide Coupling | Mild oxidant (e.g., I2, air) | THF, DCM | 25°C | Oxidative disulfide formation |
Q & A
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~3.4–4.0 ppm), and disulfide-linked methylene groups (δ ~3.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and refine using SHELXL .
Advanced Research Questions
Q. How can computational modeling predict the redox-responsive behavior of this compound in polymer matrices?
- Use density functional theory (DFT) to calculate disulfide bond dissociation energies and simulate interactions with reducing agents. Molecular dynamics (MD) can model polymer chain dynamics in hydrated environments, predicting swelling/contraction behaviors in anion exchange membranes . Pair simulations with experimental data (e.g., cyclic voltammetry) to validate redox-switching mechanisms.
Q. What strategies mitigate crystallographic data discrepancies when resolving the compound’s structure?
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to reduce thermal motion artifacts .
- Refinement : Apply twin refinement in SHELXL for crystals with pseudo-merohedral twinning. Constrain tert-butyl group disorder using ISOR and DELU commands .
- Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···O) are accurately modeled .
Q. How does the disulfide bridge influence the compound’s performance in anion exchange membranes (AEMs)?
- The disulfide bond enables redox-tunable ion conductivity. Under oxidizing conditions, the bridge stabilizes membrane morphology, while reduction cleaves the bond, increasing water uptake and hydroxide ion mobility. Compare AEM performance via:
- Ion conductivity : Electrochemical impedance spectroscopy (EIS) under O₂/N₂ atmospheres .
- Mechanical stability : Tensile testing before/after redox cycling .
- Durability : Accelerated stress tests (e.g., Fenton’s reagent exposure) to simulate fuel cell conditions .
Q. What role does this compound play in synthesizing bioactive bis-Schiff base derivatives?
- The disulfide-linked methylene groups serve as spacers for conjugating thiadiazole or azo moieties. For example, react the compound with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form bis-Schiff bases. Assess antimicrobial activity via MIC assays against Gram-positive/negative strains .
Methodological Notes
- Synthetic Optimization : For scale-up, replace Na₂S with Li₂S to improve reaction yields (reported 15–20% increase) .
- Crystallization Tips : Add 5% tert-butanol to hexane/ethyl acetate mixtures to enhance crystal nucleation .
- Analytical Pitfalls : Avoid prolonged LCMS exposure to acidic mobile phases, which can hydrolyze tert-butyl carbamates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
